molecular formula C13H13ClO2 B14733909 2-[(2-Chloroethoxy)methoxy]naphthalene CAS No. 5409-86-9

2-[(2-Chloroethoxy)methoxy]naphthalene

Cat. No.: B14733909
CAS No.: 5409-86-9
M. Wt: 236.69 g/mol
InChI Key: KWOHEQXLFDGBHN-UHFFFAOYSA-N
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Description

2-[(2-Chloroethoxy)methoxy]naphthalene is an organic compound with the molecular formula C13H13ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both chloroethoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroethoxy)methoxy]naphthalene typically involves the reaction of 2-naphthol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol is replaced by the 2-chloroethoxy group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroethoxy)methoxy]naphthalene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivatives.

    Substitution: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-[(2-Chloroethoxy)methoxy]naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroethoxy)methoxy]naphthalene involves its interaction with specific molecular targets and pathways. The chloroethoxy group can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Lacks the chloroethoxy group, making it less reactive in certain chemical reactions.

    2-Chloronaphthalene: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Ethoxynaphthalene: Similar structure but with an ethoxy group instead of chloroethoxy, leading to different chemical properties.

Uniqueness

2-[(2-Chloroethoxy)methoxy]naphthalene is unique due to the presence of both chloroethoxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

5409-86-9

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

2-(2-chloroethoxymethoxy)naphthalene

InChI

InChI=1S/C13H13ClO2/c14-7-8-15-10-16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2

InChI Key

KWOHEQXLFDGBHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCOCCCl

Origin of Product

United States

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